molecular formula C9H13Cl2F3N4 B2390253 (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride CAS No. 1365936-86-2

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride

Cat. No. B2390253
CAS RN: 1365936-86-2
M. Wt: 305.13
InChI Key: NGFGJUTYTGIZJF-ILKKLZGPSA-N
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Description

“(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS number 1365936-89-5 . It is used in the chemical industry .


Synthesis Analysis

The synthesis of trifluoromethyl amines, such as “this compound”, has been achieved using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of “this compound” can be found in chemical databases .

Mechanism of Action

The primary mechanism of action of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to downstream targets. This inhibition leads to the disruption of several cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinase targeted by the compound. Some of the observed effects include the inhibition of cell growth, induction of apoptosis, and disruption of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the significant advantages of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is its high potency and specificity towards protein kinases. This property makes it an ideal tool for studying the function of specific protein kinases in various cellular processes. However, the limitations of this compound include its high cost and limited availability.

Future Directions

The potential applications of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride are vast, and several future directions can be explored. Some of the possible areas of research include the development of new cancer treatments, the identification of novel protein kinase targets, and the study of the role of protein kinases in neurological disorders. Additionally, the development of new synthesis methods for this compound can lead to increased availability and reduced costs, making it more accessible for research purposes.
In conclusion, this compound is a compound with significant potential for scientific research. Its high potency and specificity towards protein kinases make it an ideal tool for studying various cellular processes. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is a complex process that involves several steps. The general synthesis method involves the reaction of pyrrolidine with 6-(trifluoromethyl)pyrimidine-4-amine in the presence of a suitable solvent and a base. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.

Scientific Research Applications

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride has been extensively studied for its potential applications in various fields. Some of the significant areas of research include cancer treatment, neurological disorders, and infectious diseases.

Safety and Hazards

The safety and hazards associated with “(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride” are not specified in the search results. For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

(3S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFGJUTYTGIZJF-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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